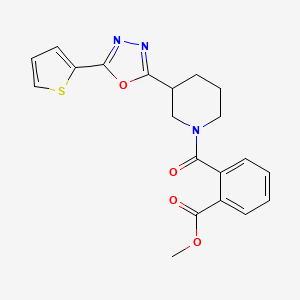

Methyl 2-(3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-carbonyl)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Piperidine sind wichtige Bausteine in der Wirkstoffentwicklung. Derivate von Methyl 2-(3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-carbonyl)benzoat könnten aufgrund ihrer strukturellen Vielfalt und biologischen Aktivität als potenzielle Wirkstoffkandidaten dienen .

- Thiophenderivate zeigen antimikrobielle Eigenschaften . Die Kombination des Piperidingerüsts mit der Thiophenfunktionalität kann zu neuartigen antimikrobiellen Wirkstoffen führen.

- Thiophenderivate werden als Korrosionsschutzmittel eingesetzt . Untersuchen Sie, ob diese Verbindung Metalle vor Korrosion schützen kann.

Medizinische Chemie und Wirkstoffdesign

Antibiotika

Korrosionsschutzmittel

Biologische Aktivität

Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thiophene derivatives and hydrazides.

- Piperidine Derivative Formation : The piperidine ring is introduced through nucleophilic substitution reactions.

- Final Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.

Antimicrobial Properties

Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits potent inhibition against Mycobacterium tuberculosis, with an IC50 value of approximately 900 nM . The mechanism is believed to involve interference with bacterial transcriptional regulation.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a lead compound in cancer therapy. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

Antioxidant Activity

The compound also exhibits notable antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its efficacy was compared to standard antioxidants like vitamin C, showing comparable or superior activity at low concentrations .

The mechanisms by which Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.

- Receptor Interaction : It likely interacts with various cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis with other oxadiazole derivatives reveals that structural modifications significantly influence biological activity. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine) | Contains thiophene and piperidine | Strong antimicrobial and anticancer activity |

| N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Chlorophenyl instead of thiophene | Moderate antimicrobial activity |

| N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)-2-thiophenes | Lacks piperidine moiety | Lower efficacy against cancer cells |

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

-

Anticancer Efficacy Study : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).

- Results : IC50 values ranged from 10 µM to 20 µM across different cell lines.

- Antimicrobial Effectiveness : In another study focusing on bacterial strains, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Eigenschaften

IUPAC Name |

methyl 2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-20(25)15-8-3-2-7-14(15)19(24)23-10-4-6-13(12-23)17-21-22-18(27-17)16-9-5-11-28-16/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFAYNTWIXOFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.